molecular formula C9H8O3S2 B12547673 (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one CAS No. 183595-53-1

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one

Cat. No.: B12547673
CAS No.: 183595-53-1
M. Wt: 228.3 g/mol
InChI Key: ZKBLWRRLZIMWNI-ZIAGYGMSSA-N
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Description

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one is a unique organic compound characterized by its distinct bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of lead tetraacetate in dry benzene, followed by a series of purification steps involving ether extraction and drying over magnesium sulfate .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using reagents like sodium dichromate and sulfuric acid.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid at low temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in an inert solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-1,5-dioxo-1lambda4,5lambda4-benzodithiepin-3-one stands out due to its specific bicyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where such characteristics are desired.

Properties

CAS No.

183595-53-1

Molecular Formula

C9H8O3S2

Molecular Weight

228.3 g/mol

IUPAC Name

(1R,5R)-1,5-dioxo-1λ4,5λ4-benzodithiepin-3-one

InChI

InChI=1S/C9H8O3S2/c10-7-5-13(11)8-3-1-2-4-9(8)14(12)6-7/h1-4H,5-6H2/t13-,14-/m1/s1

InChI Key

ZKBLWRRLZIMWNI-ZIAGYGMSSA-N

Isomeric SMILES

C1C(=O)C[S@@](=O)C2=CC=CC=C2[S@@]1=O

Canonical SMILES

C1C(=O)CS(=O)C2=CC=CC=C2S1=O

Origin of Product

United States

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